N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine
Overview
Description
2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine is a complex organic compound that features a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole intermediate is then alkylated using appropriate alkyl halides under basic conditions.
Amine Introduction:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or other derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzodioxole moiety. This interaction can modulate biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole core but lacks the additional functional groups.
4,5-Dimethoxy-1,3-benzodioxole: Similar structure but with different substitution patterns.
N-Methyl-2,2-dimethoxyethanamine: Similar amine structure but without the benzodioxole ring.
Uniqueness: 2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine is unique due to its combination of the benzodioxole ring and the dimethoxyethanamine moiety
Properties
IUPAC Name |
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-15(8-12(16-2)17-3)7-10-5-6-11-14(13(10)18-4)20-9-19-11/h5-6,12H,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLPEAVQIMJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C2=C(C=C1)OCO2)OC)CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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